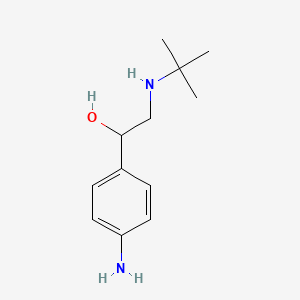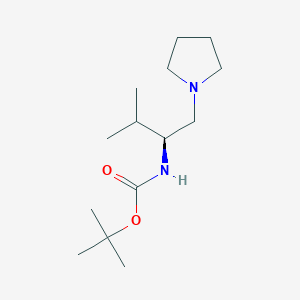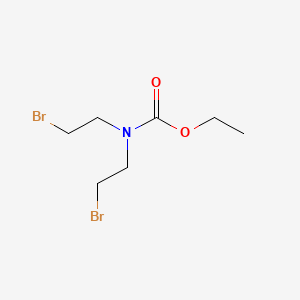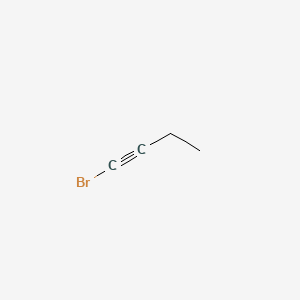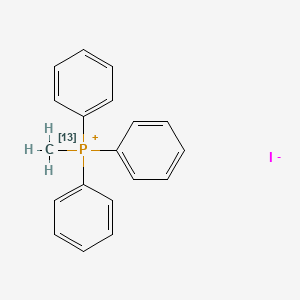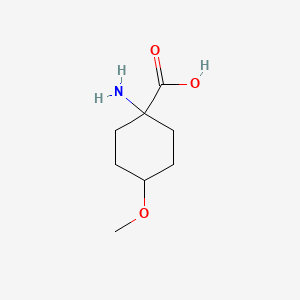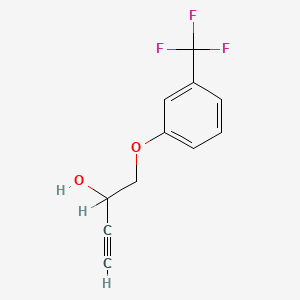
DMT-dU Phosphoramidite
Vue d'ensemble
Description
DMT-dU Phosphoramidite is a modified nucleoside composed of 2’-deoxyuridine (dU) and N,N-dimethylthiourea (DMT) substituents. It is a highly versatile and useful molecule that has been widely used in synthetic organic chemistry and biochemistry. This compound has been used in a wide range of applications, including DNA synthesis, enzyme inhibition, and drug design.
Applications De Recherche Scientifique
Improved Chemistry for Oligonucleotide Synthesis
DMT-dU phosphoramidite, as part of improved phosphoramidite chemistry, enhances the synthesis of DNA oligonucleotides. Improved methods substantially increase the efficiency and purity of synthetic DNA, making it more suitable for precise genetic applications. For instance, a study highlighted that DNA synthesized using an improved version of phosphoramidite chemistry exhibited significantly fewer modified bases and better restriction enzyme cleavage efficiency compared to the original chemistry. This advancement in chemistry increased the restriction efficiency of synthetic DNA by up to tenfold (Farrance, Eadie, & Ivarie, 1989).
Synthesis of Modified Oligonucleotides
This compound is instrumental in the synthesis of modified oligonucleotides. For example, N-substituted DMT-hydroxymethylpyrrolidinol phosphoramidites, derived from hydroxyproline, can be coupled with high yield and purity, allowing diverse functionalities in phosphodiester oligomers (Hébert, Davis, DeBaets, & Acevedo, 1994). Additionally, DMT-cholesteryl phosphoramidite was developed for the automated DNA synthesis of modified Triple-Helix Forming Oligonucleotides (TFOs), demonstrating enhanced cellular uptake properties (Vu, Singh, Lewis, Zendegui, & Jayaraman, 1993).
Novel Synthesis Methods
Innovative synthesis methods using this compound have been developed for specific scientific applications. For instance, a procedure for the preparation of oligonucleotides without using ammonia, essential for synthesizing oligonucleotides with sensitive mutagenic bases, has been described, expanding the potential applications in genetic research (Eritja, Robles, Aviñó, Alberico, & Pedroso, 1992).
In Situ Preparation of Deoxyribonucleoside Phosphoramidites
This compound plays a crucial role in the in situ preparation of deoxyribonucleoside phosphoramidites, a process vital for polymer-supported synthesis of oligodeoxyribonucleotides. This method allows for the synthesis of oligonucleotides with high efficiency and purity, significantly impacting the field of synthetic biology (Nielsen, Taagaard, Marugg, van Boom, & Dahl, 1986).
Mécanisme D'action
Target of Action
DMT-dU Phosphoramidite, also known as DMT-dU-CE Phosphoramidite, is primarily used in the synthesis of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have wide applications in research, clinical and diagnostic fields . They can be designed to bind to specific sequences of DNA or RNA, thereby regulating the expression of genes .
Mode of Action
This compound interacts with its targets (oligonucleotides) through a process known as coupling . This process involves the addition of individual phosphoramidites to the 3’-OH of the ribose sugar of the new base to the 5’-OH of the previous base . This repetitive process results in the formation of the desired nucleotide sequence .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the synthesis of oligonucleotides . This process involves four chemical reactions: detritylation, coupling, capping, and oxidation . These cycles are repeated until the desired nucleotide sequence has been achieved .
Result of Action
The result of the action of this compound is the production of oligonucleotides with a specific nucleotide sequence . These oligonucleotides can be used for various purposes, including gene expression modulation, which can have significant molecular and cellular effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Furthermore, the conditions under which the oligonucleotide synthesis is carried out, such as the temperature and the pH of the reaction, can also impact the efficiency of the process .
Propriétés
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H47N4O8P/c1-27(2)43(28(3)4)52(49-24-10-22-40)51-34-25-37(42-23-21-36(44)41-38(42)45)50-35(34)26-48-39(29-11-8-7-9-12-29,30-13-17-32(46-5)18-14-30)31-15-19-33(47-6)20-16-31/h7-9,11-21,23,27-28,34-35,37H,10,24-26H2,1-6H3,(H,41,44,45)/t34-,35+,37+,52?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJUDTLSWZPIDW-MVFNBKNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H47N4O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453691 | |
| Record name | CTK8E9370 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
730.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109389-30-2, 289712-98-7 | |
| Record name | Uridine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109389-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CTK8E9370 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5H-Pyrazino[2,3-b]indole](/img/structure/B1609904.png)
